3-(2-(Bromomethyl)-3-methylbutyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Bromomethyl)-3-methylbutyl)thiophene is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by a bromomethyl group and a methylbutyl group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
The synthesis of 3-(2-(Bromomethyl)-3-methylbutyl)thiophene can be achieved through various methods. One common approach involves the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the presence of acetic acid and acetic anhydride . The reaction conditions typically involve stirring the mixture at a controlled temperature to ensure the selective bromination of the methyl group.
Industrial production methods for thiophene derivatives often involve multi-step synthesis processes. These processes may include the use of catalytic systems such as nickel or palladium-based catalysts for cross-coupling reactions . These catalysts facilitate the formation of carbon-carbon bonds, enabling the synthesis of complex thiophene derivatives with high efficiency and selectivity.
Analyse Chemischer Reaktionen
3-(2-(Bromomethyl)-3-methylbutyl)thiophene undergoes various chemical reactions, including substitution, oxidation, and reduction reactions.
Substitution Reactions: The bromomethyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted thiophene derivatives.
Oxidation Reactions: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of oxidized thiophene derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-(2-(Bromomethyl)-3-methylbutyl)thiophene and its derivatives involves interactions with specific molecular targets and pathways. For example, thiophene derivatives can inhibit the activity of certain enzymes or receptors, leading to their therapeutic effects. The exact mechanism may vary depending on the specific derivative and its target .
Vergleich Mit ähnlichen Verbindungen
3-(2-(Bromomethyl)-3-methylbutyl)thiophene can be compared with other thiophene derivatives such as 2-(bromomethyl)thiophene and 3-bromothiophene. While these compounds share a common thiophene core, their unique substituents confer different chemical and biological properties .
2-(Bromomethyl)thiophene: This compound has a bromomethyl group attached to the thiophene ring, similar to this compound, but lacks the additional methylbutyl group.
3-Bromothiophene: This compound has a bromine atom directly attached to the thiophene ring, making it a simpler derivative compared to this compound.
Eigenschaften
Molekularformel |
C10H15BrS |
---|---|
Molekulargewicht |
247.20 g/mol |
IUPAC-Name |
3-[2-(bromomethyl)-3-methylbutyl]thiophene |
InChI |
InChI=1S/C10H15BrS/c1-8(2)10(6-11)5-9-3-4-12-7-9/h3-4,7-8,10H,5-6H2,1-2H3 |
InChI-Schlüssel |
CLWVTGZFOQHNOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CC1=CSC=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.